4-Methylcyclohexylamine
Overview
Description
4-Methylcyclohexylamine is an organic compound with the molecular formula C7H15N. It is a derivative of cyclohexylamine, where a methyl group is attached to the fourth carbon of the cyclohexane ring. This compound exists as a mixture of cis and trans isomers and is known for its applications in various chemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylcyclohexylamine can be synthesized through the hydrogenation of 4-methylcyclohexanone using a suitable catalyst such as rhodium on silica. The reaction typically occurs under high pressure and temperature conditions. Another method involves the reduction of 4-methylcyclohexanone using sodium borohydride followed by amination.
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of 4-methylcyclohexanone. The process involves the use of a rhodium-carbon catalyst and hydrogen gas at elevated temperatures and pressures. The reaction mixture is then purified to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Methylcyclohexylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylcyclohexanone.
Reduction: It can be reduced to form 4-methylcyclohexanol.
Substitution: It can undergo nucleophilic substitution reactions with halides to form corresponding substituted amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halides like methyl iodide or benzyl chloride can be used under basic conditions.
Major Products Formed:
Oxidation: 4-Methylcyclohexanone
Reduction: 4-Methylcyclohexanol
Substitution: Substituted amines depending on the halide used
Scientific Research Applications
4-Methylcyclohexylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a spermidine synthase inhibitor, which is useful in studying polyamine metabolism.
Medicine: It is explored for its potential therapeutic effects due to its inhibitory action on specific enzymes.
Industry: It is used in the manufacture of pesticides, plasticizers, and explosives
Mechanism of Action
The primary mechanism of action of 4-Methylcyclohexylamine involves the inhibition of spermidine synthase. This enzyme is crucial in the biosynthesis of polyamines, which are essential for cell growth and differentiation. By inhibiting spermidine synthase, this compound disrupts polyamine metabolism, leading to altered cellular functions .
Comparison with Similar Compounds
Cyclohexylamine: Lacks the methyl group on the cyclohexane ring.
N-Methylcyclohexylamine: Has a methyl group attached to the nitrogen atom instead of the cyclohexane ring.
4-tert-Butylcyclohexylamine: Contains a tert-butyl group instead of a methyl group on the cyclohexane ring.
Uniqueness: 4-Methylcyclohexylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit spermidine synthase sets it apart from other similar compounds, making it valuable in biochemical research .
Properties
IUPAC Name |
4-methylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-2-4-7(8)5-3-6/h6-7H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMVBYPXNKCPAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Record name | P-AMINOCYCLOHEXYLMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12272 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064232, DTXSID801307354, DTXSID601309835 | |
Record name | Cyclohexanamine, 4-methyl- | |
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Record name | trans-4-Methylcyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801307354 | |
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Record name | cis-4-Methylcyclohexanamine | |
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Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-aminocyclohexylmethane appears as a colorless viscous oily liquid with almost no odor. Contact with the skin, eyes and mucous membranes causes severe chemical burns. Toxic by skin absorption. Toxic ammonia and nitrogen oxides may be released upon exposure to fire. | |
Record name | P-AMINOCYCLOHEXYLMETHANE | |
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URL | https://cameochemicals.noaa.gov/chemical/12272 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
2523-56-0, 6321-23-9, 2523-55-9 | |
Record name | P-AMINOCYCLOHEXYLMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12272 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-Methylcyclohexylamine | |
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Record name | Cyclohexanamine, 4-methyl-, cis- | |
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Record name | 4-Methylcyclohexylamine | |
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Record name | 4-Methylcyclohexylamine | |
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Record name | Cyclohexanamine, 4-methyl- | |
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Record name | Cyclohexanamine, 4-methyl- | |
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Record name | trans-4-Methylcyclohexylamine | |
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Record name | cis-4-Methylcyclohexanamine | |
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Record name | 4-methylcyclohexylamine, mixed isomers | |
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Record name | Cyclohexanamine, 4-methyl-, trans | |
Source | European Chemicals Agency (ECHA) | |
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Record name | cis-4-Methylcyclohexylamine | |
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Record name | 4-Methylcyclohexylamine, trans- | |
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Record name | 4-Methylcyclohexylamine, cis- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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